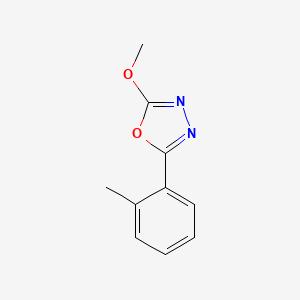
4-(1-Methylhydrazinyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methylhydrazinyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methylhydrazinyl group at the 4-position and an amino group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylhydrazinyl)pyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with methylhydrazine under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylhydrazinyl group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methylhydrazinyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methylhydrazinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(1-Methylhydrazinyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-(1-Methylhydrazinyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Hydrazinyl)pyrimidin-2-amine: Similar structure but lacks the methyl group.
4-(1-Methylhydrazinyl)pyrimidin-2-thiol: Contains a thiol group instead of an amino group.
4-(1-Methylhydrazinyl)pyrimidin-2-ol: Contains a hydroxyl group instead of an amino group
Uniqueness
4-(1-Methylhydrazinyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylhydrazinyl and amino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C5H9N5 |
|---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
4-[amino(methyl)amino]pyrimidin-2-amine |
InChI |
InChI=1S/C5H9N5/c1-10(7)4-2-3-8-5(6)9-4/h2-3H,7H2,1H3,(H2,6,8,9) |
InChI-Schlüssel |
SRPCKYZVUUKUEC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=NC(=NC=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)


![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)
